molecular formula C24H15NO7 B12041871 2,8-Bis(2,4-dihydroxyphenyl)-7-hydroxyphenoxazin-3-one

2,8-Bis(2,4-dihydroxyphenyl)-7-hydroxyphenoxazin-3-one

Cat. No.: B12041871
M. Wt: 429.4 g/mol
InChI Key: VBELMRDAQMYTOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,8-Bis(2,4-dihydroxyphenyl)-7-hydroxyphenoxazin-3-one is a complex organic compound with the molecular formula C24H15NO7 and a molecular weight of 429.38 g/mol . This compound is known for its unique structure, which includes multiple hydroxyl groups and a phenoxazinone core. It is often used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,8-Bis(2,4-dihydroxyphenyl)-7-hydroxyphenoxazin-3-one typically involves the condensation of 2,4-dihydroxybenzaldehyde with 2,4-dihydroxyacetophenone in the presence of a base, followed by cyclization and oxidation steps . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium hydroxide or potassium carbonate.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to increase yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2,8-Bis(2,4-dihydroxyphenyl)-7-hydroxyphenoxazin-3-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various quinones, hydroquinones, and substituted derivatives of the original compound .

Scientific Research Applications

2,8-Bis(2,4-dihydroxyphenyl)-7-hydroxyphenoxazin-3-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,8-Bis(2,4-dihydroxyphenyl)-7-hydroxyphenoxazin-3-one involves its interaction with various molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and redox reactions, which can modulate the activity of enzymes and other proteins. The phenoxazinone core can intercalate with DNA, potentially affecting gene expression and cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,8-Bis(2,4-dihydroxyphenyl)-7-hydroxyphenoxazin-3-one is unique due to the presence of multiple hydroxyl groups, which enhance its reactivity and potential for forming hydrogen bonds. This makes it particularly useful in biological and medicinal applications where such interactions are crucial .

Properties

Molecular Formula

C24H15NO7

Molecular Weight

429.4 g/mol

IUPAC Name

2,8-bis(2,4-dihydroxyphenyl)-7-hydroxyphenoxazin-3-one

InChI

InChI=1S/C24H15NO7/c26-11-1-3-13(19(28)5-11)15-7-17-23(9-21(15)30)32-24-10-22(31)16(8-18(24)25-17)14-4-2-12(27)6-20(14)29/h1-10,26-30H

InChI Key

VBELMRDAQMYTOU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1O)O)C2=CC3=C(C=C2O)OC4=CC(=O)C(=CC4=N3)C5=C(C=C(C=C5)O)O

Origin of Product

United States

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